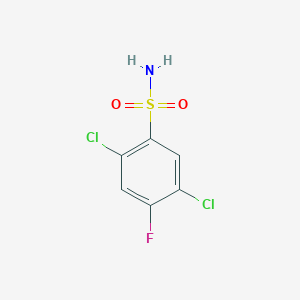

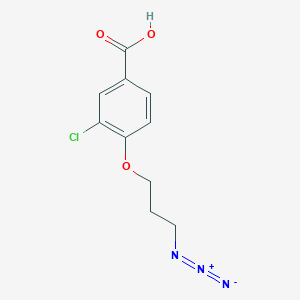

4-(3-Azidopropoxy)-3-chlorobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azide-tagged compounds like “4-(3-Azidopropoxy)-3-chlorobenzoic acid” often involves the use of copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . Another method involves the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides .Molecular Structure Analysis

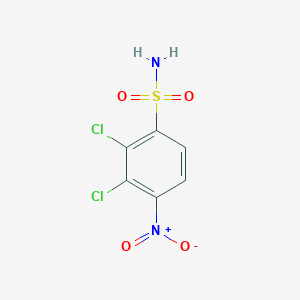

The molecular formula of “4-(3-Azidopropoxy)-3-chlorobenzoic acid” is C10H11N3O3. The structure of similar compounds involves a reporter that can be attached by copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides to a reactive headgroup .Chemical Reactions Analysis

Azides can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Applications De Recherche Scientifique

Fluorescence and Mass Spectrometry Detection

The compound can be used as a small azide-modified thiazole-based reporter molecule for fluorescence, UV, and mass spectrometry (MS) detection . This small fluorescent reporter bears a bromine functionalization, facilitating the automated data mining of electrospray ionization MS runs by monitoring for its characteristic isotope signature .

Activity-Based Protein Profiling

The presence of an azide group in the compound makes it a potential candidate for bioorthogonal click chemistry. This property allows researchers to label biomolecules (such as proteins or DNA) with azide-containing tags and subsequently detect them using complementary alkyne-functionalized probes.

Material Science Research

The incorporation of a fluorine atom into the aromatic ring of the compound introduces unique properties that might be valuable for material science research. Fluorine atoms are known to enhance stability, alter hydrophobicity, and influence electronic properties of molecules.

Drug Development

Similar to other azide-containing compounds, “4-(3-Azidopropoxy)-3-chlorobenzoic acid” could serve as a crucial building block in drug development. The azide group could participate in a click reaction with an alkyne-containing probe, while the chlorobenzoic acid group might provide beneficial properties such as improved stability or targeting based on its interaction with biological systems.

Surface Functionalization

The compound could potentially be used for surface functionalization. The azide group could react with alkyne-functionalized surfaces in a click chemistry reaction, allowing the compound to be covalently attached to the surface.

Development of Fluorinated Polymers

The compound could be investigated for its potential use in the development of fluorinated polymers. The fluorophenyl group could potentially influence self-assembly properties, interaction with biological targets, or material responsiveness.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that azide-tagged molecules like this one are often used as molecular probes in chemical biology . These probes allow for the tracing of bioactive metabolites and selective labeling of proteins and other biomacromolecules .

Mode of Action

The compound interacts with its targets through a process known as copper (I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . This interaction results in the attachment of the compound to its target, allowing for detection through fluorescence, UV, and mass spectrometry (MS) detection .

Biochemical Pathways

It’s worth noting that azide-tagged molecules are often used in activity-based protein profiling and functional metabolic profiling , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s small size and stability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid is the detection of its target molecules. The compound’s azide tag allows for the detection of an alkyne-modified small molecule by LC–MS and for the visualization of a model protein by in-gel fluorescence .

Action Environment

The compound’s stability suggests that it may be resistant to various environmental conditions .

Propriétés

IUPAC Name |

4-(3-azidopropoxy)-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOFKAXAORFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264654 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Azidopropoxy)-3-chlorobenzoic acid | |

CAS RN |

2096987-16-3 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.